Product packaging for Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)(Cat. No.:CAS No. 1092942-83-0)

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Cat. No.: B562159
CAS No.: 1092942-83-0
M. Wt: 597.8 g/mol
InChI Key: YLMAHDNUQAMNNX-NZEOXOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Framework of Stable Isotope Tracers in Pharmacological Studies

Stable isotope tracers operate on the principle that isotopic substitution does not significantly alter the chemical properties of a molecule. Common stable isotopes employed in pharmacological research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). When a drug molecule is labeled with one of these isotopes, it follows the same metabolic pathways and exhibits similar pharmacological behavior as its unlabeled counterpart.

The key advantage of this approach lies in the ability to differentiate the labeled drug (tracer) from the endogenous or previously administered unlabeled drug (tracee) using mass spectrometry. This analytical technique separates molecules based on their mass-to-charge ratio, allowing for the precise and simultaneous measurement of both the tracer and tracee in biological samples such as plasma, urine, and tissues. This co-administration of labeled and unlabeled drug in what is known as a "microdosing" study can provide invaluable data on a drug's absolute bioavailability and other pharmacokinetic parameters. nih.gov

Significance of Deuterated Compounds in Drug Discovery and Development Methodologies

Among the various stable isotopes, deuterium has garnered significant attention in drug discovery. The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction, particularly one involving the breaking of this bond by metabolic enzymes, is slowed down. nih.gov

This phenomenon can be strategically exploited to:

Enhance Safety: Deuteration can reduce the formation of potentially toxic metabolites by altering metabolic pathways. uniupo.it

Increase Efficacy: A more favorable pharmacokinetic profile can lead to improved therapeutic efficacy. nih.gov

Overview of Imatinib-d8 (B128419) Mesylate's Specific Role as a Research Tool

Gleevec-d8 Mesylate, or Imatinib-d8 Mesylate, is a deuterated form of Imatinib (B729), a tyrosine kinase inhibitor used in the treatment of various cancers. In Imatinib-d8, eight hydrogen atoms on the N-methyl piperazine (B1678402) ring have been replaced with deuterium atoms. This specific isotopic labeling makes it an invaluable research tool for several key applications:

Internal Standard in Bioanalytical Methods: Due to its chemical similarity and mass difference from Imatinib, Imatinib-d8 is widely used as an internal standard for the accurate quantification of Imatinib in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The internal standard is added to samples at a known concentration, allowing for the correction of any variability during sample processing and analysis, thereby ensuring the reliability of the results.

Pharmacokinetic and Bioavailability Studies: As a stable isotope-labeled tracer, Imatinib-d8 can be administered to subjects already receiving Imatinib therapy to study its pharmacokinetics without altering the existing treatment regimen. nih.gov This approach is crucial for determining parameters such as absolute bioavailability, which is the fraction of an administered drug that reaches the systemic circulation.

Metabolic Profiling: The use of deuterated analogs like Imatinib-d8 aids in the identification and quantification of metabolites. By comparing the metabolic profiles of the labeled and unlabeled drug, researchers can gain a deeper understanding of the metabolic pathways of Imatinib and how they might be altered. nih.govthermofisher.com

Detailed Research Findings

The utility of Imatinib-d8 Mesylate as a research tool is well-documented in scientific literature. The following tables present data from key studies that highlight its application in quantitative analysis and metabolic research.

Table 1: LC-MS/MS Method Parameters for Simultaneous Quantification of Imatinib and Imatinib-d8

ParameterImatinibImatinib-d8
Linear Range (ng/mL) 25.0 - 5,0000.01 - 2.0
Lower Limit of Quantification (LLOQ) (ng/mL) 25.00.01
Accuracy (% bias) -3.6 to 3.2-8.0 to 9.0
Precision (% CV) ≤ 4.5≤ 10.4
Data sourced from a study developing a validated LC-MS/MS method for the simultaneous quantification of imatinib and imatinib-d8 in human plasma for an absolute bioavailability microdosing trial. nih.gov

Table 2: In Vitro Metabolism of Imatinib and its N-trideuteromethyl Analogue

SpeciesMicrosomesCompound% Parent Remaining after 60 min
Rat LiverImatinib25
N-trideuteromethyl Imatinib45
Human LiverImatinib55
N-trideuteromethyl Imatinib75
This table presents data from a study investigating the kinetic deuterium isotope effect on the N-demethylation of imatinib. The N-trideuteromethyl analogue shows reduced metabolism compared to the parent compound in both rat and human liver microsomes. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1092942-83-0

Molecular Formula

C30H35N7O4S

Molecular Weight

597.8 g/mol

IUPAC Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI Key

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyms

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

Origin of Product

United States

Synthesis and Isotopic Characterization of Imatinib D8 Mesylate

Synthetic Strategies for Deuterium (B1214612) Incorporation into Imatinib (B729) Scaffolds

The synthesis of Gleevec-d8 Mesylate involves the strategic incorporation of eight deuterium atoms into the piperazine (B1678402) ring of the imatinib molecule. While specific, proprietary methods for large-scale synthesis may vary between manufacturers, the general approach relies on the use of a deuterated precursor, specifically N-methylpiperazine-d8.

To produce Gleevec-d8, the key modification in this synthetic route is the substitution of standard N-methylpiperazine with its deuterated counterpart, N-methylpiperazine-d8. This isotopically labeled building block is typically prepared through methods that allow for the exchange of hydrogen atoms with deuterium. One plausible method for the synthesis of deuterated N-methylpiperazine involves the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

The final step in the preparation of Gleevec-d8 Mesylate is the formation of the mesylate salt by treating the deuterated imatinib base with methanesulfonic acid. This process is analogous to the synthesis of the non-deuterated Gleevec.

Reaction Step Reactants Product Key Consideration for Deuteration
Amide FormationN-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(chloromethyl)benzoyl chlorideN-(5-amino-2-methylphenyl)-4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamideThis step does not involve the deuterated moiety.
Piperazine CouplingN-(5-amino-2-methylphenyl)-4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, N-methylpiperazine-d8Imatinib-d8 (B128419)Use of the deuterated N-methylpiperazine-d8 is crucial.
Salt FormationImatinib-d8, Methanesulfonic acidImatinib-d8 MesylateStandard salt formation procedure.

Characterization of Isotopic Purity and Positional Specificity

The utility of Gleevec-d8 Mesylate as an internal standard and in metabolic studies is critically dependent on its isotopic purity and the precise location of the deuterium atoms. Therefore, rigorous analytical characterization is essential. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of Gleevec-d8 Mesylate and to determine its isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the eight deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of the d8 species versus lower deuterated and non-deuterated forms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for quantifying Imatinib-d8 in biological matrices and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) spectroscopy is instrumental in confirming the positional specificity of the deuterium labels. In the ¹H NMR spectrum of Gleevec-d8 Mesylate, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished. The integration of the remaining proton signals in the molecule should be consistent with the expected structure. Conversely, ²H NMR (deuterium NMR) spectroscopy can be used to directly observe the deuterium atoms, providing further confirmation of their location.

The combination of these techniques allows for a comprehensive characterization of the isotopic labeling, ensuring that the compound meets the required specifications for its intended research applications.

Analytical Technique Parameter Measured Expected Result for Gleevec-d8 Mesylate
High-Resolution Mass Spectrometry (HRMS)Molecular WeightCorresponds to the theoretical mass of C₃₀H₂₇D₈N₇O₄S.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Isotopic PurityHigh percentage of the d8 isotopologue.
¹H Nuclear Magnetic Resonance (¹H NMR)Positional SpecificityAbsence or significant reduction of signals for the piperazine ring protons.
²H Nuclear Magnetic Resonance (²H NMR)Positional SpecificityPresence of a signal corresponding to the deuterium atoms on the piperazine ring.

Considerations for Commercial Sourcing and Batch Variability in Research-Grade Compounds

Gleevec-d8 Mesylate is primarily used as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The accuracy and reliability of the data generated in these studies are directly influenced by the quality of the isotopically labeled compound.

Commercial Sourcing: When sourcing research-grade Gleevec-d8 Mesylate, it is crucial to obtain a certificate of analysis (CoA) from the supplier. The CoA should provide detailed information on the chemical and isotopic purity of the compound, as determined by appropriate analytical methods such as HPLC, MS, and NMR. The stated isotopic enrichment should be high, typically >98%, to minimize interference from the unlabeled analyte.

Batch Variability: Researchers should be aware of the potential for batch-to-batch variability in the purity and isotopic enrichment of commercially available stable isotope-labeled compounds. Even with stringent quality control measures, minor differences between production batches can occur. For long-term studies or when comparing data across different experiments, it is advisable to use a single, well-characterized batch of the deuterated standard if possible. If multiple batches are used, a bridging study may be necessary to ensure consistency.

Advanced Analytical Methodologies for Quantification of Imatinib D8 Mesylate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development for Simultaneous Quantification

The simultaneous measurement of an unlabeled drug and its stable isotope-labeled counterpart presents unique analytical challenges, particularly when concentration ratios are high. LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity and selectivity. nih.gov Developing a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure accurate and reliable results.

Effective chromatographic separation is crucial for resolving the analyte from endogenous matrix components, thereby minimizing ion suppression and matrix effects. unpad.ac.id The choice of the stationary phase (column) and mobile phase composition is critical. For the analysis of imatinib (B729) and imatinib-d8 (B128419), reversed-phase columns such as C8 or C18 are commonly employed. researchgate.net Gradient elution, typically involving a mixture of an aqueous solvent (like ammonium formate or formic acid in water) and an organic solvent (such as acetonitrile or methanol), is used to achieve optimal separation and peak shape. nih.govnih.govresearchgate.net

Mass spectrometric detection parameters are optimized to maximize the signal intensity for both imatinib-d8 and the unlabeled imatinib. This is typically performed in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). nih.gov The selection of these transitions is vital for the specificity of the method.

Below is a table summarizing typical LC-MS/MS parameters used in the quantification of Imatinib and Imatinib-d8.

ParameterImatinibImatinib-d8 (Internal Standard)Source
Precursor Ion (Q1) m/z 494.3 / 494.4502.3 / 502.4 researchgate.netnih.govnih.gov
Product Ion (Q3) m/z 394.2 / 394.3394.2 nih.govnih.gov
Chromatographic Column Synergi Fusion-RP, Zorbax SB-C18, C8Synergi Fusion-RP, Zorbax SB-C18, C8 researchgate.netnih.govnih.gov
Mobile Phase Acetonitrile/Ammonium Formate BufferAcetonitrile/Ammonium Formate Buffer nih.gov

This table is interactive. You can sort and filter the data.

In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. nih.gov A stable isotope-labeled internal standard (SIL-IS), such as imatinib-d8, is considered the ideal choice. nih.govnucleosyn.com This is because a SIL-IS has nearly identical physicochemical properties to the analyte (unlabeled imatinib). nih.gov

Consequently, imatinib-d8 co-elutes with imatinib during chromatography and experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer. nih.gov Any loss of analyte during sample extraction or variability in injection volume will affect the SIL-IS to the same extent, allowing the ratio of the analyte peak area to the IS peak area to remain constant. This ensures high accuracy and precision in the quantification of the target compound. nih.govresearchgate.net For instance, in methods developed for therapeutic drug monitoring, imatinib-d8 is consistently used to ensure the reliability of the measurements. researchgate.netnih.govnih.gov

A significant challenge arises in studies such as absolute bioavailability microdosing trials, where low concentrations of intravenously administered imatinib-d8 must be measured in the presence of high, therapeutic concentrations of orally administered imatinib. nih.govingentaconnect.com This scenario can lead to two major problems: isotope interference and detector saturation.

Isotope interference occurs when the signal from the high-concentration unlabeled imatinib contributes to the signal of the deuterated standard due to the presence of naturally occurring heavy isotopes (e.g., ¹³C). researchgate.net Detector saturation happens when the intense signal from the therapeutic dose of imatinib overwhelms the mass spectrometer's detector, leading to a non-linear response. ingentaconnect.com

To overcome these challenges, specific strategies are employed. One effective approach to prevent detector saturation is to quantify the high-concentration imatinib using a less abundant, naturally occurring isotopic ion (e.g., the [M+2]⁺ ion) instead of the most abundant monoisotopic ion ([M]⁺). ingentaconnect.com This reduces the signal intensity to within the linear range of the detector. ingentaconnect.com Careful selection of the SIL-IS is also crucial to avoid interference; for example, an internal standard with a mass difference that is less susceptible to isotopic crossover from the analyte may be chosen. researchgate.net Studies have shown that with these strategies, imatinib-d8 can be accurately quantified even when the concentration difference between imatinib and imatinib-d8 is between 2,500 and 50,000-fold. ingentaconnect.com

Validation of Bioanalytical Methods for Deuterated Imatinib in Biological Matrices

For a bioanalytical method to be used in clinical or non-clinical studies, it must undergo rigorous validation to demonstrate its reliability, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net This process involves assessing several key parameters to ensure the method is fit for its intended purpose.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Selectivity is typically demonstrated by analyzing blank biological matrix samples (e.g., human plasma or serum) from multiple sources (at least six different individuals) to look for interfering peaks at the retention times of the analyte and the internal standard. researchgate.netnih.gov The absence of significant interfering peaks confirms the method's selectivity. researchgate.net Additionally, potential interference from metabolites and commonly co-administered drugs should be evaluated.

The table below outlines key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to detect the analyte unequivocally in the presence of other components.No significant interference at the retention times of the analyte and IS in multiple blank matrix sources.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. ingentaconnect.com
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Precision & Accuracy The closeness of repeated measurements and the closeness of the mean result to the true value.For quality control samples, the precision (CV) should be ≤15% and accuracy should be within ±15% of the nominal value.

This table is interactive. You can sort and filter the data.

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specific range. nih.gov To establish linearity, a calibration curve is generated by analyzing samples with known concentrations of the analyte. nih.gov The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis, often with a weighting factor (e.g., 1/x²), is applied to determine the best fit. nih.govplos.org

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net The established range must encompass the expected concentrations in the study samples. ingentaconnect.com Different studies have validated wide linear ranges suitable for various applications, from microdosing to therapeutic drug monitoring. nih.govplos.org

The following table presents examples of validated calibration ranges for Imatinib and Imatinib-d8 from different studies.

AnalyteCalibration Range (ng/mL)Biological MatrixR² ValueSource
Imatinib25.0 - 5,000Human Plasma>0.99 nih.gov
Imatinib-d80.01 - 2.0Human Plasma>0.99 nih.gov
Imatinib50 - 7,500Dried Blood Spot>0.996 nih.govplos.org
Imatinib10 - 5,000Human Plasma>0.999 nih.govsemanticscholar.org
Imatinib0.05 - 10K562 Cell SuspensionsLinear researchgate.net

This table is interactive. You can sort and filter the data.

Evaluation of Accuracy, Precision, and Extraction Recovery Performance

The validation of any analytical method is crucial to ensure its reliability for the quantification of analytes. For Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), methodologies are rigorously evaluated for their accuracy, precision, and extraction recovery to guarantee dependable results in research and clinical settings. The primary technique for the quantification of imatinib and its deuterated analogue, imatinib-d8, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). ingentaconnect.comnih.gov

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. In bioanalytical method validation, these parameters are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

For instance, a validated LC-MS/MS method for the simultaneous quantification of imatinib and imatinib-d8 in human plasma demonstrated excellent accuracy and precision. ingentaconnect.comnih.gov For imatinib-d8, the quantifiable range was established from 0.01 to 2.0 ng/mL. ingentaconnect.com In another study quantifying the parent compound, imatinib, using imatinib-d8 as an internal standard, the method was validated according to guidelines from the FDA and the Brazilian Health Surveillance Agency (ANVISA). nih.gov The intra-assay and inter-assay accuracy for imatinib were found to be 102.2% and 101.1%, respectively. nih.gov The precision, expressed as the relative standard deviation (RSD), was 2.0% for intra-assay and 5.5% for inter-assay tests. nih.gov Acceptance criteria for precision are typically an RSD not exceeding 15%, except for the LLOQ, where up to 20% is often permissible. nih.gov Similarly, a method for quantifying imatinib mesylate in rat plasma showed intra- and inter-day precision below 4.65% and accuracies ranging from 91.7% to 102.0%.

The following tables summarize typical performance data for analytical methods quantifying imatinib, which utilize Imatinib-d8 as an internal standard.

Table 1: Accuracy and Precision Data for Imatinib Quantification
ParameterAssay TypeResultAcceptance Criteria
AccuracyIntra-Assay102.2%Deviation ≤15% (≤20% for LLOQ)
Inter-Assay101.1%
Precision (RSD)Intra-Assay2.0%RSD ≤15% (≤20% for LLOQ)
Inter-Assay5.5%

Extraction Recovery

Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the biological matrix. A consistent and reproducible recovery is more critical than achieving 100% recovery. nih.gov The process for Imatinib-d8 often involves protein precipitation or liquid-liquid extraction to remove interfering substances from plasma or serum samples. ingentaconnect.comnih.gov

Table 2: Extraction Recovery Performance
AnalyteMatrixExtraction MethodRecovery (%)
Imatinib MesylateRat PlasmaProtein Precipitation>105.37%
ImatinibHuman PlasmaLiquid-Liquid Extraction87.57% (High QC)
ImatinibHuman PlasmaLiquid-Liquid Extraction93.59% (Medium QC)
ImatinibHuman PlasmaLiquid-Liquid Extraction80.86% (Low QC)

Strategies for Correcting Matrix Effects and Inter-Individual Analytical Variability

Matrix Effects

Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov These effects must be characterized and controlled during method development. nih.gov

A common method to evaluate matrix effects is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution. nih.gov A value greater than 100% indicates ion enhancement, while a value below 100% indicates ion suppression. nih.gov

Strategies to correct or minimize matrix effects include:

Optimized Sample Preparation: Developing more efficient clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, can remove a larger portion of interfering matrix components. nih.gov

Chromatographic Separation: Adjusting the chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry) can separate the analyte of interest from the interfering matrix components. nih.gov

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy. A SIL-IS, such as Imatinib-d8 for the analysis of imatinib, co-elutes with the analyte and experiences similar matrix effects. ingentaconnect.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated. ingentaconnect.com In a study quantifying imatinib and imatinib-d8, the coefficient of variation of the internal standard normalized matrix factor from six different batches of plasma was below 3.7% for imatinib-d8, demonstrating that the matrix effect did not impact the accuracy of the method. ingentaconnect.com

Inter-Individual Analytical Variability

Biological matrices like plasma and serum can vary significantly from one individual to another. Factors such as diet, genetics, and disease state can alter the composition of the matrix. This inter-individual variability can lead to different matrix effects for each sample.

To address this, analytical methods are validated using biological matrices from multiple individuals. nih.gov For example, in the validation of a method to quantify imatinib, serum from six different individuals was used, including normal, hyperlipidemic, and hemolyzed samples, to ensure the method's robustness across different matrix types. nih.gov The use of a SIL-IS is also crucial for correcting inter-individual variability, as it accounts for matrix differences specific to each individual sample. ingentaconnect.com By pooling blank matrix samples from different sources for the preparation of calibrators and quality controls, the method can be validated against an average matrix, making it more robust for analyzing diverse patient samples. nih.gov

Pharmacokinetic Research Applications of Imatinib D8 Mesylate

Determination of Absolute Bioavailability Using Stable Isotope Labeled Microdosing Approaches

One of the most powerful applications of Imatinib-d8 (B128419) Mesylate is in determining the absolute bioavailability of oral imatinib (B729). nih.govnih.gov This approach offers significant advantages over traditional crossover studies by reducing patient burden, cost, and time. onderzoekmetmensen.nlresearchgate.net

The fundamental principle of a stable isotope-labeled (SIL) microdosing study is the simultaneous administration of the oral unlabeled drug and an intravenous (IV) microdose of the labeled drug. nih.govresearchgate.net A microdose is a very small, sub-therapeutic dose (typically ≤100 μg) that does not produce any pharmacological effect but is sufficient for quantification with highly sensitive analytical methods. researchgate.net

The study design involves administering the standard oral dose of imatinib to patients who are already at a steady state with the medication. nih.govnih.gov Concurrently, or shortly after the oral dose, a 100 μg intravenous microdose of Imatinib-d8 Mesylate is administered. nih.govresearchgate.net Blood samples are then collected over a defined period, for instance, 48 hours, to track the plasma concentrations of both the unlabeled imatinib from the oral dose and the deuterated imatinib-d8 from the IV microdose. nih.govonderzoekmetmensen.nl This co-administration design eliminates intra-subject variability that can confound traditional two-period crossover studies, where the oral and IV doses are given on separate occasions. researchgate.net

Table 1: Methodological Design of an Imatinib Absolute Bioavailability Microdose Study

ParameterDescription
Study Population Patients on a stable daily oral dose of imatinib (e.g., 400 mg). nih.govnih.gov
Oral Drug Unlabeled Imatinib Mesylate (therapeutic dose). nih.gov
Intravenous Drug Imatinib-d8 Mesylate (100 μg microdose). nih.govresearchgate.net
Administration Concomitant administration of the oral dose and IV microdose. nih.govresearchgate.net
Sampling Serial plasma sample collection over 48 hours. nih.govonderzoekmetmensen.nl
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

The success of the microdosing approach hinges on the ability to differentiate and accurately quantify the labeled and unlabeled drug forms present simultaneously in plasma samples. nih.gov A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the analytical tool of choice for this purpose. nih.govresearchgate.net This method offers the specificity and sensitivity required to measure the high therapeutic concentrations of unlabeled imatinib and the very low concentrations of the imatinib-d8 microdose within the same sample, without cross-interference. nih.govresearchgate.net

The absolute bioavailability (F) is calculated by comparing the dose-normalized area under the plasma concentration-time curve (AUC) for both the oral and intravenous routes. The formula used is:

F = (AUCoral, unlabeled / Doseoral) / (AUCIV, labeled / DoseIV)

In a study involving six patients with gastrointestinal stromal tumors (GIST), this method was successfully applied. nih.govnih.gov The simultaneous quantification of imatinib and imatinib-d8 was achieved for all collected plasma samples. nih.gov The research found the median absolute bioavailability of oral imatinib at steady state to be 76%, with a range of 44% to 106%. nih.govnih.govresearchgate.net

Table 2: Research Findings from an Imatinib Absolute Bioavailability Microdose Study

Pharmacokinetic ParameterValue
Median Absolute Bioavailability (F) 76% (Range: 44-106%). nih.govnih.gov
Mean AUC0–24 (Oral Imatinib) 42.6 ± 12.9 µg·h/mL. nih.gov
Mean AUC0-inf (IV Imatinib-d8) 0.015 ± 0.007 µg·h/mL. nih.gov
Mean Dose-Normalized AUC0-inf (IV Imatinib-d8) 60.5 ± 26.4 µg·h/mL. nih.gov

Compartmental and Non-Compartmental Pharmacokinetic Analysis of Imatinib-d8

Pharmacokinetic analysis of Imatinib-d8 provides crucial data on its disposition within the body. Both non-compartmental analysis (NCA) and compartmental modeling can be applied to the concentration-time data to derive key parameters. nih.govnih.gov

Non-compartmental analysis of the plasma concentration-time data for intravenous imatinib-d8 allows for the direct calculation of its elimination half-life (t½) and systemic clearance (CL). In a microdosing study, the elimination half-life of imatinib-d8 was determined to be 45.5 hours, and its systemic clearance was 7.6 L/h. nih.gov These parameters reflect the true elimination characteristics of the drug from the systemic circulation, independent of absorption processes.

The analysis of plasma concentration-time curves provides a visual and quantitative representation of a drug's absorption, distribution, and elimination. Following the simultaneous administration of oral imatinib and an IV microdose of imatinib-d8, distinct concentration-time profiles are generated for each isotopologue. nih.govresearchgate.net

The profile for oral imatinib typically shows a rapid absorption phase, with the maximum plasma concentration (Cmax) reached at a median time (tmax) of 2 hours. nih.gov The profile for intravenous imatinib-d8 shows an immediate peak concentration followed by a distribution and elimination phase. A key observation from these studies is that the ratio between the plasma concentrations of oral imatinib and dose-normalized intravenous imatinib-d8 remains constant during the terminal elimination phase, confirming that both labeled and unlabeled forms are eliminated from the body at a similar rate once they reach systemic circulation. nih.gov Population pharmacokinetic (PopPK) models for imatinib are often best described by a two-compartment transit model with first-order elimination, which helps to characterize the absorption and distribution phases observed in the concentration-time curves. nih.govnih.gov

Isotope-Resolved Pharmacokinetic Parameter Derivations and Comparisons

A significant advantage of using Imatinib-d8 is the ability to perform an isotope-resolved comparison of pharmacokinetic parameters. This allows for a direct assessment of any potential kinetic isotope effect, although such effects are generally considered negligible for deuterium-labeled compounds used as tracers. The primary utility is the clean determination of IV kinetic parameters without needing a washout period.

The elimination half-life derived from the intravenous imatinib-d8 data was 45.5 hours. nih.gov This is notably longer than the commonly reported half-life of oral imatinib, which is approximately 18 hours. nih.gov This difference arises because the half-life calculated after oral administration is an apparent half-life that can be influenced by the rate of absorption (a phenomenon known as "flip-flop" kinetics), whereas the half-life from the IV data represents the true elimination half-life. The systemic clearance of imatinib-d8 was 7.6 L/h, which provides a benchmark for the body's efficiency in eliminating the drug. nih.gov In comparison, population pharmacokinetic models have estimated the apparent clearance of oral imatinib to be around 14 L/h, which also accounts for bioavailability. nih.gov

Table 3: Comparison of Key Pharmacokinetic Parameters: Imatinib vs. Imatinib-d8

Pharmacokinetic ParameterImatinib (Oral)Imatinib-d8 (Intravenous)
Apparent/Systemic Clearance (CL) ~14 L/h (Apparent Clearance, CL/F). nih.gov7.6 L/h (Systemic Clearance, CL). nih.gov
Elimination Half-Life (t½) ~18 hours (Apparent). nih.gov45.5 hours (Elimination). nih.gov

Metabolic Investigations Utilizing Imatinib D8 Mesylate

Assessment of Kinetic Isotope Effects on Imatinib (B729) Metabolic Pathways

Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects in Drug Metabolism

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) at a reactive site is replaced by a deuterium atom (²H or D). This effect stems from the fundamental differences in the vibrational energy of a C-D bond compared to a C-H bond. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a higher activation energy required to break the C-D bond.

In drug metabolism, many oxidative reactions are catalyzed by enzymes, most notably the cytochrome P450 (CYP) superfamily. These reactions often involve the cleavage of a C-H bond as a rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic hot spot"—with deuterium, the rate of this enzymatic reaction can be significantly slowed down. This can lead to a reduced rate of metabolic clearance, potentially increasing the drug's half-life and exposure. The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.

In vitro Studies of Metabolic Stability in Hepatic Microsomal Systems

In vitro systems, particularly hepatic (liver) microsomes, are instrumental in assessing the metabolic stability of drug candidates. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including the CYP450 family. These systems allow for the investigation of a compound's intrinsic clearance—its innate susceptibility to metabolism in the absence of physiological factors like blood flow.

Studies utilizing rat liver microsomes (RLM) and human liver microsomes (HLM) have been conducted to compare the metabolic stability of imatinib with its deuterated analogue, imatinib-d8 (B128419). In these experiments, the disappearance of the parent drug and the formation of its primary metabolite are monitored over time. Research has demonstrated that the N-trideuteromethyl analogue of imatinib exhibits reduced N-demethylation when incubated with both rat and human liver microsomes compared to the non-deuterated imatinib. nih.gov This finding is consistent with the deuterium isotope effect, indicating that the cleavage of the N-methyl C-H bond is a key step in this metabolic pathway. nih.gov

Below is a data table summarizing the comparative metabolic stability of Imatinib and Imatinib-d8 in hepatic microsomes based on published research findings.

ParameterImatinibImatinib-d8 MesylateFold DifferenceReference
Human Liver Microsomes
Relative rate of N-demethylation100%ReducedConsistent with KIE nih.gov
Rat Liver Microsomes
Relative rate of N-demethylation100%ReducedConsistent with KIE nih.gov

Note: The table illustrates the qualitative finding of reduced metabolism for Imatinib-d8. Specific quantitative values for intrinsic clearance can vary between studies.

Impact of Deuteration on Cytochrome P450-Mediated N-Demethylation (e.g., CYP3A4, CYP1A2, CYP2D6, CYP2C9, CYP2C19)

Imatinib is primarily metabolized in the liver by the cytochrome P450 system. The major metabolic pathway is N-demethylation of the piperazine (B1678402) N-methyl group, leading to the formation of its main active metabolite, N-desmethyl imatinib (CGP74588). clinpgx.org Several CYP isoforms are involved in this process, with CYP3A4 being the principal enzyme responsible. clinpgx.org Other isoforms, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a lesser role. clinpgx.org

Kinetic studies on the N-demethylation of imatinib by specific CYP isoforms have provided insights into their relative contributions. For instance, CYP2C8 has been identified as a high-affinity enzyme for this metabolic reaction, even more so than CYP3A4 in certain kinetic analyses. nih.govnih.gov

The following table presents kinetic parameters for the N-demethylation of imatinib by the primary contributing CYP enzymes. While direct kinetic data for Imatinib-d8 is not widely available, the impact of deuteration would be expected to manifest as a decrease in Vmax and/or an increase in Km, leading to a lower catalytic efficiency (Vmax/Km).

CYP IsoformApparent K_m (µM)V_max (pmol product/pmol CYP/h)Catalytic Efficiency (V_max/K_m)Reference
CYP3A4 4452.51.2 nih.govnih.gov
CYP3A5 4344.11.0 nih.gov
CYP2C8 1.424.517.5 nih.govnih.gov

Note: This data is for non-deuterated Imatinib. The deuteration in Imatinib-d8 is expected to reduce the catalytic efficiency of these enzymes for the N-demethylation reaction.

Elucidation of Imatinib's Metabolic Hot Spots and Rational Deuterium Labeling Strategy

The design of a deuterated drug analogue begins with identifying the "metabolic hot spots" of the parent molecule. These are the positions on the molecule that are most susceptible to metabolic transformation. For imatinib, extensive metabolism studies have established that the primary site of metabolic attack is the N-methyl group on the piperazine ring. This N-demethylation reaction accounts for a significant portion of imatinib's clearance and results in the formation of the pharmacologically active metabolite, CGP74588. clinpgx.org

Other, more minor, metabolic pathways for imatinib include hydroxylation of the methyl group on the phenyl ring and oxidation of the piperazine ring. However, the N-demethylation pathway is the most prominent. Therefore, the rational deuterium labeling strategy for modifying imatinib's metabolic profile is to replace the three hydrogen atoms of the N-methyl group with deuterium atoms, creating the N-trideuteromethyl analogue, imatinib-d8.

Quantification and Tracing of Primary and Secondary Metabolite Formation and Disposition

The use of deuterated compounds like imatinib-d8 is invaluable for metabolite quantification and tracing studies. The distinct mass of deuterium allows for the easy differentiation of the deuterated drug and its metabolites from their non-deuterated counterparts using mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a typical metabolic study, a biological system (e.g., liver microsomes, hepatocytes, or an in vivo model) is incubated with imatinib-d8. At various time points, samples are collected and analyzed by LC-MS/MS. The mass spectrometer can be programmed to specifically detect the mass-to-charge ratios (m/z) of imatinib-d8 and its expected metabolites. For example, the primary metabolite, N-desmethyl-d8 imatinib, would have a different mass than the non-deuterated N-desmethyl imatinib.

This allows for precise quantification of the rate of formation of the primary metabolite from the deuterated parent drug. It also enables the detection and quantification of any secondary metabolites that may arise. By comparing the metabolic profile of imatinib-d8 to that of imatinib, researchers can gain a clear understanding of how deuteration affects the disposition of the drug and the formation of its various metabolites.

The following table outlines the key molecules in the metabolic analysis of Imatinib-d8.

CompoundMolecular Weight (approx. g/mol )Role in Metabolic Studies
Imatinib 493.6Parent compound (non-deuterated)
Imatinib-d8 501.6 (with 8 deuteriums as per some standards)Deuterated parent compound
N-desmethyl imatinib (CGP74588) 479.6Primary metabolite of Imatinib
N-desmethyl-d-x imatinib Varies with deuteration patternPrimary metabolite of Imatinib-d8

Note: The exact mass of Imatinib-d8 can vary depending on the specific deuteration pattern. The table uses a common standard for illustrative purposes.

While in vitro studies have shown a reduced rate of metabolism for imatinib-d8, it is noteworthy that in one study, this did not translate to increased systemic exposure in rats following intravenous administration. nih.gov This highlights the complexity of extrapolating in vitro findings to in vivo pharmacokinetics, where other factors such as distribution and elimination of both the parent drug and its metabolites come into play.

Mechanistic and Molecular Interaction Studies with Imatinib D8 Mesylate

Application of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Protein Binding Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformation and dynamics of proteins in solution. nih.govyoutube.com The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms from a deuterated solvent (like D₂O) at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. youtube.com Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more rapidly than regions that are buried within the protein core or are part of stable secondary structures like alpha-helices and beta-sheets.

When a drug like Imatinib (B729) binds to its target kinase, it can induce conformational changes or shield specific regions of the protein from the solvent. These changes alter the rate of deuterium exchange in the affected areas. By comparing the deuterium uptake of the protein in its free state versus its drug-bound state, researchers can map the drug's binding site and identify allosteric effects—structural changes that occur at sites distant from the binding pocket. nih.govresearchgate.net

Imatinib-d8 (B128419) Mesylate is particularly useful in HDX-MS experiments as an internal standard for quantitative analysis. While the primary exchange dynamics are observed on the protein, the deuterated drug ensures precise quantification and serves as a stable, non-exchangeable labeled counterpart to the non-deuterated drug in complex experimental setups. This allows for meticulous study of how Imatinib binding affects the structural dynamics of its target kinases, such as Abl. nih.govresearchgate.net

Table 1: Key Applications of HDX-MS in Drug-Protein Interaction Studies

Application Description Relevance of Imatinib-d8
Binding Site Mapping Identifies regions on the target protein where deuterium exchange is slowed upon drug binding, indicating the direct interaction interface. Acts as a stable, labeled analog for creating precise experimental conditions and controls.
Allosteric Effect Detection Detects changes in deuterium exchange at sites remote from the primary binding pocket, revealing long-range conformational changes induced by the drug. nih.gov Facilitates accurate comparison between the bound and unbound states by ensuring consistency in drug concentration measurements.
Conformational Dynamics Provides insights into the flexibility and stability of different protein domains and how they are altered upon drug binding. Serves as a reliable internal standard in mass spectrometry to differentiate the drug from other molecules and ensure accurate mass measurements.

| Affinity Screening | Can be used to rank the relative binding affinities of a library of drug candidates by measuring the degree of protection against deuterium exchange. researchgate.net | Could be used to develop calibration curves for quantitative affinity predictions in differential HDX-MS experiments. researchgate.net |

Investigation of Drug-Target Binding Conformations and Allosteric Modulation

Imatinib functions by inhibiting specific tyrosine kinases, most notably BCR-ABL. drugbank.comclinpgx.org Its mechanism involves binding to the ATP-binding pocket of the kinase domain, but its interaction is more complex than simple competitive inhibition. drugbank.comresearchgate.net Studies have revealed that Imatinib can bind to and stabilize a specific inactive conformation of the Abl kinase, preventing the enzyme from adopting the active shape required for substrate phosphorylation. medchemexpress.com

Research has shown that Imatinib can interact with its targets in different conformations. For instance, when bound to the Abl kinase domain, Imatinib adopts an extended conformation. nih.gov However, when bound to other kinases like Syk, it assumes a more compact, folded conformation. nih.gov This conformational flexibility is a key aspect of its binding profile.

In such studies, Imatinib-d8 Mesylate is an indispensable tool. As a stable isotope-labeled standard, it allows researchers to use mass spectrometry to precisely track the binding of the drug to different sites and to quantify the occupancy of the orthosteric versus the allosteric pocket under various conditions, without interfering with the biological interaction itself.

Structural and Conformational Insights into Kinase Binding and Inhibition Mechanisms

The therapeutic success of Imatinib is rooted in its ability to selectively stabilize an inactive conformation of the Abl kinase domain. nih.gov Kinases are dynamic enzymes that switch between active and inactive states. This transition often involves the movement of a key structural element known as the "activation loop." For Abl kinase to be active, a specific amino acid sequence within this loop, the DFG motif ("Asp-Phe-Gly"), must be in a conformation termed "DFG-in." mdpi.com

Imatinib is a "Type II" inhibitor that binds to and stabilizes the "DFG-out" conformation, where the DFG motif is flipped from its active position. mdpi.com This DFG-out state is a catalytically inactive conformation. nih.gov By locking the enzyme in this state, Imatinib prevents the binding of ATP and the subsequent phosphorylation of target proteins, thereby halting the signaling cascade that drives cancer cell proliferation. researchgate.netresearchgate.net This mechanism is responsible for the high selectivity of Imatinib for Abl and a few other kinases like c-Kit and PDGFR, as not all kinases can readily adopt the specific DFG-out conformation that Imatinib recognizes. clinpgx.orgnih.gov

Structural biology techniques like X-ray crystallography have been pivotal in visualizing these interactions at an atomic level. nih.govresearchgate.net These studies show Imatinib in the ATP binding site, making key hydrogen bonds and hydrophobic interactions that are possible only in the inactive, DFG-out state. mdpi.com

Imatinib-d8 Mesylate functions as a crucial analytical standard in the biophysical and biochemical assays used to explore these mechanisms. For example, in liquid chromatography-mass spectrometry (LC-MS) based binding assays designed to quantify the interaction between the drug and the kinase, Imatinib-d8 provides a precise internal standard for accurate concentration measurements, ensuring the reliability of determined binding affinities (K_d) and inhibitory concentrations (IC₅₀).

Table 2: Comparison of Imatinib Binding Conformations

Target Kinase Bound Conformation Key Mechanistic Feature PDB ID Example
Abl Extended Stabilizes "DFG-out" inactive state nih.gov 1IEP nih.gov
Syk Compact/Folded Binds in a compact conformation nih.gov 1XBB nih.gov

| NQO2 | Folded | Competes with substrate in the active site nih.gov | N/A |

Potential for Deuterium Labeling in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution, providing information that is complementary to static crystal structures. nih.gov However, NMR spectra of large molecules like protein kinases can be exceedingly complex due to the large number of signals from hydrogen atoms (protons).

This is where deuterium labeling becomes highly advantageous. The strategic replacement of hydrogen with deuterium in either the protein or the interacting drug can dramatically simplify the NMR spectra. Since deuterium is effectively "invisible" in standard proton NMR experiments, its presence eliminates signals that would otherwise cause crowding and overlap, allowing the remaining proton signals to be resolved and analyzed more clearly. nih.gov

Specifically for Imatinib-d8 Mesylate, its use in NMR studies offers several possibilities:

Protein-Observed NMR: When studying a non-labeled kinase interacting with Imatinib-d8, the drug itself would be invisible in ¹H NMR spectra. This allows researchers to focus solely on the chemical shift perturbations of the protein's amino acids upon drug binding, making it easier to map the binding site and allosteric effects without interference from drug signals. nih.gov

Drug-Observed NMR: In experiments designed to look at the drug's state when bound to the protein (e.g., saturation transfer difference NMR), the deuterated positions on Imatinib-d8 would not contribute to the signal, simplifying the analysis of the remaining protons on the drug molecule and providing clearer information about which parts of the drug are in close contact with the protein.

Deuterium NMR: Direct observation of the deuterium signal (²H NMR) can provide detailed information about the motion and orientation of the deuterated parts of the Imatinib-d8 molecule when it is bound to its target kinase. aps.org

Studies have already utilized NMR with isotope labeling to investigate the conformational changes in the multi-domain c-Abl protein upon Imatinib binding, revealing that the drug induces an unexpected "open" and extended conformation of the protein core in solution. nih.gov The use of deuterated analogs like Imatinib-d8 Mesylate is integral to the success of such sophisticated structural and dynamic investigations.

Preclinical Research Applications of Imatinib D8 Mesylate

In vivo Pharmacokinetic and Disposition Studies in Animal Models

The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical development. In vivo pharmacokinetic studies in animal models are essential for predicting human pharmacokinetics and for establishing a scientific basis for dosing regimens in clinical trials. The accuracy of these studies hinges on the precise measurement of drug concentrations in biological fluids and tissues over time. Imatinib-d8 (B128419) mesylate is instrumental in achieving this accuracy for pharmacokinetic studies of Imatinib (B729).

Rodent models are extensively used in early preclinical pharmacokinetic screening. Although direct pharmacokinetic studies of Imatinib-d8 are not typically performed as it is not an active therapeutic agent, it is fundamental to the accurate measurement of Imatinib's pharmacokinetics.

In studies involving C57BL/6 mice , the pharmacokinetic profile of Imatinib has been characterized following both intravenous and oral administration. These studies, which rely on analytical methods using a stable isotope-labeled internal standard like Imatinib-d8, have shown that Imatinib exhibits complete absorption in this mouse strain. phmethods.net

Similarly, in Sprague-Dawley rats , comprehensive pharmacokinetic analyses of Imatinib are performed using sensitive LC-MS/MS methods. phmethods.netnih.gov These methods are validated to ensure precision and accuracy, often employing an internal standard to correct for analytical variability. The data generated from these studies, as exemplified in the table below, are crucial for understanding the drug's behavior in a living organism. For instance, interaction studies, such as the co-administration of Imatinib with other compounds, utilize these robust analytical techniques to determine any significant changes in Imatinib's pharmacokinetic parameters. researchgate.net

Table 1: Pharmacokinetic Parameters of Imatinib in Rodent Models The following data for Imatinib were obtained through studies that utilize analytical methodologies, such as LC-MS/MS, where a deuterated internal standard like Imatinib-d8 is essential for ensuring accuracy and precision.

Animal ModelDose and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
C57BL/6 Mice 10 mg/kg (oral)1.4681Not Reported0.84
ICR Mice 100 mg/kg (oral)7.21 ± 0.99227.612.3
Sprague-Dawley Rats 30 mg/kg (oral)10.36 ± 1.832.50 ± 0.8474.43 ± 15.654.67 ± 0.98

Data sourced from studies on Imatinib pharmacokinetics. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.

Non-rodent models are often used in later stages of preclinical testing as their physiological characteristics can be more predictive of human responses.

In prairie dogs , the pharmacokinetics of Imatinib have been evaluated to support its potential repurposing for other indications. phmethods.net These studies provide valuable data on the drug's absorption and elimination in a non-rodent species.

Nonhuman primates , such as cynomolgus monkeys, are a critical model for predicting human pharmacokinetics due to their close physiological and genetic similarities. Pharmacokinetic studies of Imatinib in these animals provide key data on parameters such as bioavailability and clearance, as well as its distribution to specific tissues like the central nervous system. nih.govnih.gov The quantification of Imatinib in plasma and cerebrospinal fluid from these studies requires highly sensitive and specific assays, where the use of a deuterated internal standard like Imatinib-d8 is standard practice to ensure the reliability of the results. nih.gov

Table 2: Pharmacokinetic Parameters of Imatinib in Non-Rodent Models The following data for Imatinib were obtained through studies that utilize analytical methodologies, such as LC-MS/MS, where a deuterated internal standard like Imatinib-d8 is essential for ensuring accuracy and precision.

Animal ModelDose and RouteCmax (µM)AUC (µM·min)T½ (min)
Prairie Dogs 10 mg/kg (oral)Not ReportedNot Reported2.89
Nonhuman Primates 15 mg/kg (i.v.)6.4 - 9.52480 ± 1340529 ± 167
Nonhuman Primates 30 mg/kg (oral)0.8 - 2.81191 ± 146266 ± 88

Data sourced from studies on Imatinib pharmacokinetics. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.

Quantitative Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules within tissue sections. This provides invaluable information on where a drug accumulates in a target organ or tumor, which can be correlated with efficacy and potential toxicity.

A significant challenge in quantitative MSI is the variability in ion signal due to factors such as tissue topography and matrix effects. To obtain reliable quantitative data, normalization strategies are essential. The use of a stable isotope-labeled internal standard, such as Imatinib-d8, is considered the gold standard for normalization.

The deuterated standard is typically sprayed onto the tissue section along with the MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix. As the deuterated standard is chemically identical to the analyte, it is assumed to have the same extraction efficiency and ionization response. By calculating the ratio of the analyte signal to the internal standard signal at each pixel, variations in ion intensity that are not related to the actual concentration of the drug can be corrected. This approach has been successfully demonstrated for other tyrosine kinase inhibitors, such as dasatinib, where a deuterated internal standard (dasatinib-d8) enabled relative quantification that correlated well with traditional LC-MS/MS-based methods. researchgate.net This principle is directly applicable to the use of Imatinib-d8 for the quantitative imaging of Imatinib distribution in tissues.

Ex vivo Analysis of Drug and Metabolite Levels in Biological Tissues

Following in vivo studies, ex vivo analysis of tissues is often performed to determine the concentration of the drug and its metabolites in specific organs. This provides a more detailed understanding of the drug's distribution and potential for accumulation. For these analyses, tissue samples are homogenized and the drug is extracted. The concentration of Imatinib and its metabolites, such as N-desmethyl imatinib, in the tissue extracts is then quantified using LC-MS/MS. In these assays, Imatinib-d8 is added to the tissue homogenate at a known concentration at the beginning of the sample preparation process. Its presence throughout the extraction, cleanup, and analysis steps allows for the accurate correction of any analyte loss during the procedure, as well as for matrix effects that can suppress or enhance the ionization of the target analyte. This ensures that the final measured concentration accurately reflects the amount of Imatinib present in the original tissue sample.

Emerging Research Methodologies and Future Directions

Advancements in Ultra-Sensitive Analytical Detection Technologies for Labeled Compounds

The quantification of deuterated compounds, often present at microdose levels alongside high concentrations of their non-labeled counterparts, necessitates highly sensitive and specific analytical technologies. ingentaconnect.comnih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone technology for this purpose. wjbphs.comphmethods.net

Recent advancements in LC-MS/MS have enabled the development of robust methods capable of detecting Imatinib-d8 (B128419) at concentrations as low as 0.01 ng/mL in complex biological matrices like human plasma. ingentaconnect.comnih.gov This level of sensitivity is critical for applications such as absolute bioavailability studies, where a microdose of intravenous Imatinib-d8 is administered to a patient already receiving a therapeutic oral dose of non-labeled Imatinib (B729). ingentaconnect.comnih.gov

The development of these ultra-sensitive assays involves several key steps:

Optimized Sample Pretreatment: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to efficiently isolate Imatinib and Imatinib-d8 from plasma proteins and other interfering substances. ingentaconnect.comwjbphs.com This cleanup and concentration step is crucial for achieving a low background signal and an optimal signal-to-noise ratio in the mass spectrometer. ingentaconnect.com

Advanced Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems use specialized columns to separate the analyte from other compounds before it enters the mass spectrometer, ensuring analytical specificity. wjbphs.comresearchgate.net

Highly Specific Mass Spectrometric Detection: Tandem mass spectrometry, often operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the compound of interest. wjbphs.comphmethods.net For accuracy, a stable isotope-labeled internal standard, such as Imatinib-¹³C,d₃, is often used to compensate for any variability during sample processing and analysis. ingentaconnect.com

The table below summarizes the parameters of a validated LC-MS/MS method designed for the simultaneous quantification of Imatinib and Imatinib-d8, illustrating the technology's advanced capabilities.

ParameterImatinibImatinib-d8Reference
Analytical TechnologyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ingentaconnect.comnih.gov
Quantification Range25.0 – 5,000 ng/mL0.01 – 2.0 ng/mL ingentaconnect.comnih.gov
Sample PretreatmentLiquid-Liquid Extraction (LLE) ingentaconnect.com
Internal StandardImatinib-¹³C,d₃ ingentaconnect.com
Primary ApplicationAbsolute Bioavailability Microdosing Trial ingentaconnect.comnih.gov

Integration of Deuterated Imatinib Research Data with Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. koreascience.krfrontiersin.org These models integrate drug-specific data with physiological and anatomical information to predict drug concentrations in various tissues and patient populations. nih.govresearchgate.net A robust PBPK model for Imatinib has been developed and used to investigate drug-drug interactions, sources of pharmacokinetic variability, and the impact of patient characteristics on treatment outcomes. nih.govnih.govnih.gov

Data derived from studies using Imatinib-d8 Mesylate are crucial for building and validating these complex models. Specifically, absolute bioavailability studies, which are uniquely enabled by the co-administration of an oral non-labeled drug and an intravenous deuterated microdose, provide precise measurements of the fraction of a drug that is absorbed into the systemic circulation (F). ingentaconnect.comnih.gov This parameter is a fundamental component of any PBPK model for an orally administered drug.

The integration works as follows:

Model Development: A whole-body PBPK model for Imatinib is constructed using various input parameters, including its physicochemical properties, in vitro metabolism data (e.g., its metabolism by CYP3A4 and CYP2C8 enzymes), and plasma protein binding information. nih.govuni-saarland.demdpi.com

Data from Imatinib-d8 Studies: An absolute bioavailability study using Imatinib-d8 provides the definitive value for oral bioavailability (F). This empirically derived value is used to refine the absorption phase of the PBPK model, ensuring it accurately reflects the real-world process in humans.

Model Verification and Application: The PBPK model, now incorporating high-quality data from deuterated compound studies, is verified against clinical pharmacokinetic data from various studies. frontiersin.orgnih.gov Once validated, the model can be used to simulate scenarios that would be difficult or unethical to perform in clinical trials, such as predicting drug interactions or optimizing dosing in special populations like pediatric or renally impaired patients. frontiersin.orgmdpi.com

The table below details key parameters within an Imatinib PBPK model and highlights how Imatinib-d8 research contributes to their refinement.

PBPK Model Parameter CategorySpecific Parameters for ImatinibContribution from Imatinib-d8 ResearchReference
AbsorptionOral Bioavailability (F), Absorption Rate Constant (ka)Provides direct, precise measurement of absolute bioavailability (F) from microdosing studies. ingentaconnect.comnih.govkoreascience.kr
DistributionTissue/Plasma Partition Coefficients, Plasma Protein Binding (unbound fraction, fu)Tracer studies can help validate tissue distribution assumptions. koreascience.krfrontiersin.org
MetabolismMetabolic clearance pathways (e.g., via CYP3A4, CYP2C8), formation of metabolites like N-desmethyl imatinib.Can be used to trace and quantify metabolic pathways, elucidating the rates of formation for specific metabolites. nih.govuni-saarland.de
ExcretionRenal and Biliary Clearance RatesHelps differentiate between metabolic clearance and direct excretion of the parent drug. mdpi.com

Exploration of Deuterated Compounds in Systems Biology and Multi-Omics Research

Systems biology seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. mdpi.com This holistic approach is often powered by multi-omics research, which integrates data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Deuterated compounds like Imatinib-d8 Mesylate are emerging as powerful tools in this arena, primarily by acting as stable, non-radioactive tracers. researchgate.netmusechem.com

The ability to track the deuterium (B1214612) label allows researchers to follow the journey of a drug and its metabolites through intricate cellular networks. musechem.com This provides a dynamic view of a drug's mechanism of action, its off-target effects, and its influence on global biological pathways.

Applications in multi-omics research include:

Metabolomics: By introducing Imatinib-d8, researchers can precisely trace its metabolic fate. Any metabolite containing the deuterium label can be definitively identified as originating from the administered drug. This helps in mapping metabolic networks and understanding how they are perturbed by the drug, a field known as metabolic profiling or "metabolomics."

Proteomics: In techniques analogous to Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), Imatinib-d8 can be used to study changes in the proteome. For example, researchers can investigate how the drug affects protein turnover, post-translational modifications, or its engagement with target and off-target proteins. Systems-level analyses have been used to explore the synergistic effects of Imatinib and other agents by examining dynamic changes in the proteome and phosphoproteome. nih.gov

Target Engagement: Deuterated tracers can help quantify the extent to which a drug binds to its intended target within a complex cellular environment, providing crucial information for understanding its efficacy and potential for resistance.

The following table illustrates the potential applications of a deuterated compound like Imatinib-d8 across different omics disciplines.

Omics FieldApplication of Imatinib-d8Potential InsightsReference
MetabolomicsStable isotope tracer to follow metabolic pathways.Unambiguous identification of drug-derived metabolites; quantification of metabolic flux and pathway perturbations. researchgate.netmdpi.com
ProteomicsQuantitative analysis of protein expression and turnover in response to the drug.Identification of proteins and pathways affected by the drug; understanding mechanisms of synergy or resistance. nih.govresearchgate.net
Systems BiologyIntegrative analysis of drug distribution and its effects across multiple molecular levels.Development of comprehensive models of drug action; identification of network-level effects and biomarkers. mdpi.comnih.gov

Challenges and Opportunities in Advancing Deuterium-Labeled Drug Research Methodologies

The use of deuterium in drug research and development presents a landscape of significant opportunities balanced by notable challenges. The strategic substitution of hydrogen with deuterium can yield substantial benefits, but its successful application is not guaranteed and requires careful scientific consideration. uniupo.itpharmamedicaltrendanalysis.com

Opportunities: The primary opportunity lies in improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drugs. pharmamedicaltrendanalysis.com By replacing a hydrogen atom at a site of metabolism with deuterium, the stronger C-D bond can slow down the metabolic process. nih.gov This can lead to several benefits:

Improved Pharmacokinetics: A slower metabolism can result in a longer drug half-life, potentially allowing for lower or less frequent dosing. nih.gov

Enhanced Safety Profile: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the safety and tolerability of a drug. sciencecoalition.org

Increased Efficacy: By maintaining therapeutic concentrations for longer or by increasing the exposure of the parent drug relative to a less active metabolite, deuteration can enhance a drug's efficacy. nih.gov

Enabling Novel Drugs: The field is moving beyond the "deuterium switch" of existing drugs to designing novel chemical entities where deuteration is an integral part of the initial design strategy, as exemplified by the FDA approval of drugs like deucravacitinib. uniupo.itnih.gov

Challenges: Despite the potential, several hurdles must be overcome in the development of deuterated drugs and research methodologies:

Synthetic Complexity and Cost: The synthesis of specifically deuterated compounds can be complex and expensive, often requiring multi-step processes and costly deuterated starting materials. researchgate.netpharmamedicaltrendanalysis.com

Unpredictable Biological Effects: The deuterium kinetic isotope effect (DKIE) is only observed if C-H bond cleavage is the rate-limiting step in a drug's metabolic clearance. pharmamedicaltrendanalysis.com If it is not, deuteration will have little to no effect on the pharmacokinetic profile.

Metabolic Switching: Blocking one metabolic pathway via deuteration can sometimes cause the metabolic burden to shift to an alternative pathway. nih.gov This "metabolic switching" can lead to the formation of new, potentially undesirable metabolites that must be identified and characterized.

Regulatory Navigation: While regulatory pathways are becoming more established, demonstrating the clinical benefit of a deuterated compound over its non-deuterated counterpart remains a key requirement.

The table below provides a comparative overview of the key challenges and opportunities in the field.

AspectChallengesOpportunitiesReference
ChemistryComplex and potentially expensive synthesis.Most drug molecules can be deuterated at desired positions with modern synthetic methods. researchgate.netpharmamedicaltrendanalysis.com
PharmacokineticsMetabolic switching can create new metabolites; the kinetic isotope effect is not always predictable or beneficial.Can improve half-life, reduce toxic metabolite formation, and enhance overall drug exposure (ADMET profile). uniupo.itnih.govpharmamedicaltrendanalysis.com
Clinical UtilityDemonstrating a clear clinical advantage over existing non-deuterated drugs can be difficult.Potential for safer and more effective medicines; development of novel, de novo deuterated therapies. uniupo.itsciencecoalition.org
Research ToolsRequires access to highly sensitive analytical equipment (e.g., LC-MS/MS).Serves as a safe, stable isotope tracer for advanced research in PBPK, systems biology, and multi-omics. ingentaconnect.commusechem.com

Q & A

Basic Research Questions

What are the key physicochemical properties of Gleevec-d8 Mesylate, and how do they influence experimental design?

Gleevec-d8 Mesylate (C₂₉H₂₃D₈N₇O·CH₄O₃S) is a deuterated analog of imatinib mesylate, with eight hydrogen atoms replaced by deuterium. Its molecular weight is 589.71 g/mol, and it is typically stored at -20°C to maintain stability . The deuterium substitution reduces metabolic degradation in vivo, making it valuable for pharmacokinetic (PK) studies. Solubility in DMSO and methanol is limited, necessitating optimization of solvent systems for in vitro assays . Researchers should pre-test solubility under controlled conditions (e.g., heating to 37°C) to avoid precipitation in cell-based experiments.

How should researchers design dose-response studies for Gleevec-d8 Mesylate in kinase inhibition assays?

Dose ranges should align with the parent compound’s therapeutic efficacy. For BCR-ABL inhibition, imatinib mesylate shows IC₅₀ values of 0.2–0.7 µM in CML cell lines . Gleevec-d8 Mesylate’s deuterium labeling may shift potency slightly due to kinetic isotope effects. Include:

  • Controls : Wild-type imatinib mesylate for direct comparison.
  • Concentration gradient : 0.1–10 µM, with triplicate measurements.
  • Duration : 24–72 hours to assess time-dependent effects on apoptosis or proliferation.
    Validate results using phospho-CRKL Western blotting (a downstream BCR-ABL target) .

What analytical methods are recommended for quantifying Gleevec-d8 Mesylate in biological matrices?

Use LC-MS/MS with deuterated internal standards to distinguish Gleevec-d8 from endogenous imatinib. Key parameters:

  • Chromatography : Reverse-phase C18 column, gradient elution with 0.1% formic acid in acetonitrile/water.
  • Mass detection : MRM transitions at m/z 494.2 → 394.1 (imatinib) and m/z 502.2 → 402.1 (Gleevec-d8) .
  • Validation : Assess recovery (>85%), matrix effects (±15%), and lower limit of quantification (LLOQ ≤ 1 ng/mL) .

Advanced Research Questions

How can researchers address BCR-ABL kinase domain mutations causing resistance to Gleevec-d8 Mesylate?

Approximately 30–50% of relapsed CML patients develop mutations (e.g., T315I) that reduce drug binding . Strategies:

  • Combination therapy : Pair Gleevec-d8 with ponatinib (targets T315I) or asciminib (STAMP inhibitor).
  • Mutant screening : Use allele-specific PCR or next-generation sequencing to detect mutations in patient-derived xenograft (PDX) models .
  • Structural studies : Perform molecular dynamics simulations to assess deuterium’s impact on binding to mutant kinases .

What preclinical models are suitable for studying Gleevec-d8 Mesylate’s efficacy in non-CML malignancies?

While Gleevec-d8 is effective in BCR-ABL+ cancers, its activity in PDGFR-β or c-Kit-driven tumors (e.g., GIST) depends on target expression levels.

  • In vitro : Use cell lines with confirmed PDGFR-β/c-Kit overexpression (e.g., GIST882).
  • In vivo : Employ PDX models with immunohistochemical validation of target expression. Note that PDGFR-β-overexpressing breast cancer models showed no response in clinical trials, emphasizing the need for rigorous target validation .

How does Gleevec-d8 Mesylate’s deuterium labeling affect CYP-mediated drug interactions in co-administration studies?

Deuterium substitution slows CYP3A4 metabolism, potentially altering drug-drug interaction profiles. Design studies to:

  • Compare half-lives : Gleevec-d8 vs. non-deuterated imatinib in CYP3A4-expressing hepatocytes.
  • Monitor substrates : Co-administer CYP2D6/CYP3A4 substrates (e.g., warfarin) and measure plasma levels. Dose adjustments may be required for narrow-therapeutic-index drugs .

What statistical approaches resolve contradictions in Gleevec-d8 Mesylate efficacy data across studies?

For discordant results (e.g., variable response in solid tumors):

  • Meta-analysis : Pool data from ≥5 studies using random-effects models to account for heterogeneity.
  • Subgroup analysis : Stratify by mutation status (e.g., D816V c-Kit) or prior therapy exposure.
  • Bayesian methods : Estimate posterior probabilities of response thresholds (e.g., >50% tumor shrinkage) .

Methodological Considerations

  • Toxicity screening : Monitor hepatotoxicity via ALT/AST levels monthly in chronic studies; reduce doses by 25–50% if grade ≥3 toxicity occurs .
  • Teratogenicity : Avoid in pregnancy models; imatinib mesylate causes fetal encephalocoele in rats at 100 mg/kg/day (human equivalent dose: 800 mg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.